4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one

Physicochemical Profiling Drug-Likeness logP

4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one (CAS 2549048-87-3) is a synthetic small-molecule building block composed of a morpholin-3-one core linked via an ethyl spacer to a piperazine ring bearing a 1,3-benzoxazol-2-yl substituent. With a molecular formula of C17H22N4O3 and a molecular weight of 330.4 g/mol, it falls within favorable oral drug-like chemical space (Lipinski Rule of 5 compliant).

Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
CAS No. 2549048-87-3
Cat. No. B6438237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one
CAS2549048-87-3
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2CCOCC2=O)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H22N4O3/c22-16-13-23-12-11-20(16)8-5-19-6-9-21(10-7-19)17-18-14-3-1-2-4-15(14)24-17/h1-4H,5-13H2
InChIKeyJNUYHMCJPVXZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one (CAS 2549048-87-3) – Structural Identity and Procurement Baseline


4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one (CAS 2549048-87-3) is a synthetic small-molecule building block composed of a morpholin-3-one core linked via an ethyl spacer to a piperazine ring bearing a 1,3-benzoxazol-2-yl substituent . With a molecular formula of C17H22N4O3 and a molecular weight of 330.4 g/mol, it falls within favorable oral drug-like chemical space (Lipinski Rule of 5 compliant) . The compound is available from specialty chemical suppliers as a research reagent, typically at ≥95% purity, and serves as a versatile scaffold for medicinal chemistry derivatization .

Why In-Class Morpholinone-Piperazine-Benzoxazole Analogs Cannot Substitute 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one


While many compounds share the morpholinone, piperazine, or benzoxazole substructures, the precise connectivity and substitution pattern of this compound—specifically the N-ethyl bridged morpholin-3-one to N'-benzoxazol-2-yl piperazine—cannot be replicated by in-class analogs without altering key physicochemical determinants . Benchmark computational profiling reveals that this compound occupies a narrow logP (0.77) and topological polar surface area (TPSA ≈78 Ų) window that is highly sensitive to even minor structural changes (e.g., benzoxazole regioisomerism or morpholinone opening) [1]. Generic substitution with a similar-looking but structurally distinct analog (e.g., a benzoxazolone derivative or a regioisomeric morpholin-2-one) would introduce untested shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility, undermining SAR reproducibility and procurement specification integrity [2].

Quantitative Selection Evidence for 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) & logP Differentiation vs. Benzoxazolone Analog

The target compound's measured logP of 0.77 (ZINC-computed) confers a distinct lipophilic-ligand-efficiency profile compared to the benzoxazolone analog 'Benzo[d]oxazol-2(3H)-one derivative 2' (xlogp=3.1), a structurally related piperazine-benzoxazole compound with divergent central scaffold [1][2]. The 2.33 log-unit difference translates to an approximately 200-fold difference in octanol/water partition coefficient, directly impacting membrane permeability, solubility, and off-target promiscuity risk in screening cascades [3].

Physicochemical Profiling Drug-Likeness logP

Topological Polar Surface Area (TPSA) Differentiation and CNS Permeability Implications

The target compound exhibits a TPSA of ~78 Ų, placing it within the favorable sub-90 Ų range empirically associated with high blood-brain barrier (BBB) passive permeation [1]. In contrast, the benzoxazolone comparator (TPSA ~68 Ų for a closely related scaffold) falls in a marginally lower range, while bulkier piperazine-benzodioxin analogs (e.g., PMID29334795-Compound-64, TPSA ~79 Ų) show similar polarity but with additional rotatable bonds that increase conformational entropy penalties [2]. The target's balanced TPSA and low rotatable-bond count (5) offer an optimal compromise between CNS access and aqueous solubility [1].

CNS Drug Design Blood-Brain Barrier TPSA

Fraction sp³ (Fsp³) Structural Complexity as a Selectivity and Solubility Driver

The target compound possesses a fraction sp³ (Fsp³) of 0.47, indicating that nearly half of its carbon atoms are sp³-hybridized [1]. This contrasts with more aromatic benzoxazole-piperazine derivatives (e.g., fully aromatic benzoxazole-phenyl-piperazine conjugates, Fsp³ ≈ 0.30–0.35) that display lower three-dimensional character [2]. Higher Fsp³ is clinically correlated with improved aqueous solubility, reduced CYP450 inhibition, and lower attrition rates in Phase I trials [3]. The morpholin-3-one ring contributes four saturated atoms (two CH₂ groups, one O, one N) that increase molecular complexity without adding aromatic ring count.

Fraction sp³ Molecular Complexity Aqueous Solubility

Hydrogen-Bond Acceptor Count and Polypharmacology Risk Reduction

With 7 hydrogen-bond acceptors (HBA), the target compound maintains a moderate polar surface capable of specific target engagement without exceeding the empirical HBA ≤10 threshold associated with elevated off-target promiscuity [1]. By comparison, morpholine-rich analogs with additional ether oxygen atoms (e.g., benzodioxin-appended piperazines) can reach 9–10 HBAs, increasing the risk of non-specific binding to aminergic GPCRs and hERG channels [2]. The target's three oxygen atoms (morpholinone carbonyl, morpholinone ring ether, benzoxazole ring oxygen) and four nitrogen atoms (piperazine ×2, benzoxazole N, morpholinone N) constitute a balanced HBA profile that aligns with lead-like property guidelines [1].

H-Bond Acceptors Polypharmacology Off-Target Selectivity

Synthetic Tractability and Building-Block Purity: A Procurement-Specific Comparison

The target compound is commercially supplied at ≥95% purity (HPLC-verified) by multiple vendors, with the morpholin-3-one ring and benzoxazole-piperazine linkage being assembled via robust, scalable amination and cyclization chemistry [1]. In head-to-head procurement scenarios, analogs requiring benzoxazol-2(3H)-one tautomer control (e.g., 3-substituted benzoxazolones) often exhibit batch-dependent purity variations (typically 90–93%) due to lactam-lactim equilibria during synthesis [1]. The target's 1,3-benzoxazole (oxygen-bridged imidate) avoids such tautomeric ambiguity, enabling consistent lot-to-lot purity and reducing the need for costly repurification prior to library synthesis .

Synthetic Accessibility Building Block Purity Procurement Specification

Conformational Restriction: Morpholin-3-one Ring vs. Acyclic Aminoalcohol Analogs

The morpholin-3-one ring imposes a partially rigidified conformation that reduces the entropic penalty upon target binding compared to acyclic aminoalcohol or diamino analogs (e.g., N-(2-hydroxyethyl)-N-ethyl-piperazine derivatives) [1]. While no direct thermodynamic binding data exist for this compound, the class-level principle—supported by extensive literature on cyclic vs. acyclic bioisosteres—indicates that small-ring lactams (including morpholin-3-one) can improve binding affinity by 3–10-fold relative to their flexible counterparts solely due to preorganization effects [2][3]. This makes the target compound a more efficient core scaffold for fragment elaboration than its acyclic equivalents.

Conformational Restriction Entropic Penalty Target Binding

Optimal Procurement and Research Application Scenarios for 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one


CNS-Targeted Fragment Library Design Requiring BBB-Permeant, Low-logP Building Blocks

With a logP of 0.77 and TPSA of ~78 Ų, this compound is particularly suited for neuroscience-focused fragment libraries designed for BBB penetration [1]. Its balanced polarity and moderate molecular weight (330.4 Da) align with established CNS drug-like property guidelines (CNS MPO score favorable), making it a superior starting point for hit identification in Alzheimer's, Parkinson's, or psychiatric disorder programs compared to more lipophilic benzoxazole analogs (logP >3.0) that risk P-glycoprotein efflux [2].

Diversity-Oriented Synthesis (DOS) of Kinase-Focused Compound Collections

The morpholin-3-one scaffold offers a vector for elaboration at the morpholine nitrogen, the piperazine NH (after deprotection), or the benzoxazole 5- and 6-positions, enabling rapid generation of diverse analog libraries. Combined with its moderate Fsp³ (0.47), the compound introduces three-dimensional character into kinase-focused screening sets, reducing the aromatic ring count relative to fully flat benzoxazole-phenyl-piperazine chemotypes that dominate commercial kinase libraries [1].

Chemical Probe Development for Polyamine Transport or Sigma Receptor Studies

The piperazine-benzoxazole substructure is a recognized pharmacophore for sigma receptors and polyamine transporters [1][2]. Although direct target engagement data for this exact compound are unavailable, its structural similarity to known sigma-1 ligands (e.g., benzoxazolone-piperazine conjugates with Ki values in the low nanomolar range) positions it as a viable starting scaffold for probe development, with the added advantage of lower lipophilicity than typical sigma ligands, potentially reducing off-target aminergic receptor binding [2].

Building Block Procurement for Automated Parallel Synthesis Platforms

The compound's robust synthesis chemistry (no tautomerization-prone benzoxazolone unit), consistent ≥95% commercial purity, and solid physical form facilitate seamless integration into automated liquid-handling and parallel synthesis workflows [1]. Unlike benzoxazol-2(3H)-one derivatives that require pre-dispersion purity checks due to tautomer-related impurity variability (2–5% batch fluctuation), this compound delivers reliable dispensing and reaction performance, reducing synthesis failure rates in high-throughput medicinal chemistry campaigns [2].

Quote Request

Request a Quote for 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.